Isooctyltriethoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethoxy(6-methylheptyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-6-15-18(16-7-2,17-8-3)13-11-9-10-12-14(4)5/h14H,6-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOGQBSDPSMHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCC(C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformation Pathways of Isooctyltriethoxysilane
Established Synthetic Routes for Isooctyltriethoxysilane
The primary industrial method for synthesizing this compound is through the hydrosilylation reaction. mdpi.com This process involves the addition of a silicon-hydrogen bond from triethoxysilane (B36694) across the double bond of an olefin, specifically an isomer of octene such as diisobutylene (2,4,4-trimethylpentene), which provides the "isooctyl" group. researchgate.netresearchgate.net
The reaction is typically catalyzed by a transition metal complex, with platinum-based catalysts like Karstedt's catalyst being highly effective and widely used. researchgate.netlp.edu.ua The hydrosilylation proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the less substituted carbon of the double bond. mdpi.com
A general representation of the synthesis is as follows:
H-Si(OCH₂CH₃)₃ + CH₂=C(CH₃)CH₂C(CH₃)₃ → (CH₃)₃CCH₂CH(CH₃)CH₂Si(OCH₂CH₃)₃ (Triethoxysilane + 2,4,4-Trimethyl-1-pentene → this compound)
Key parameters that are controlled to optimize the reaction include temperature, catalyst concentration, and the rate of reactant addition to manage the exothermic nature of the reaction and minimize side reactions. researchgate.net
Hydrolytic Pathways of Ethoxy Groups
The functional core of this compound's reactivity lies in the hydrolysis of its three ethoxy (-OCH₂CH₃) groups. nih.gov This multi-step process involves the sequential substitution of the ethoxy groups with hydroxyl groups (-OH) upon reaction with water, producing ethanol (B145695) as a byproduct. nih.gov The resulting species are silanols, which are key intermediates in the formation of siloxane bonds. researchgate.net The general hydrolysis reaction can be represented as:
R-Si(OCH₂CH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH (this compound + Water ⇌ Isooctylsilanetriol + Ethanol)
The rate of hydrolysis is highly dependent on the pH of the aqueous solution. researchgate.net Both acidic and basic conditions catalyze the reaction, while the rate is at a minimum in the neutral pH range, typically between 4 and 7.5. researchgate.netafinitica.com
Acid-Catalyzed Hydrolysis (pH < 4): Under acidic conditions, a rapid protonation of the oxygen atom in an ethoxy group occurs. gelest.comunm.edu This makes the ethoxy group a better leaving group (ethanol), facilitating a nucleophilic attack on the silicon atom by a water molecule. afinitica.comunm.edu The rate of acid-catalyzed hydrolysis is generally significantly faster than base-catalyzed hydrolysis. gelest.com
Base-Catalyzed Hydrolysis (pH > 7.5): In alkaline media, the hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient silicon atom. nih.gov This forms a pentacoordinate silicon intermediate which then expels an ethoxide ion. nih.gov
The following table summarizes the effect of pH on the hydrolysis mechanism and rate.
| pH Range | Catalyzing Species | Mechanism | Relative Rate |
| < 4 (Acidic) | H₃O⁺ | Protonation of the ethoxy group, followed by nucleophilic attack by H₂O. gelest.comunm.edu | Fast |
| 4 - 7.5 (Neutral) | H₂O | Uncatalyzed nucleophilic attack by H₂O. | Minimum/Very Slow researchgate.netafinitica.com |
| > 7.5 (Basic) | OH⁻ | Direct nucleophilic attack by OH⁻ on the silicon atom. nih.gov | Moderate to Fast |
The kinetics of hydrolysis are also governed by electronic (inductive) and spatial (steric) effects of the substituents on the silicon atom. nih.govunm.edu
Steric Factors: The isooctyl group is a bulky, branched alkyl chain. This significant steric hindrance impedes the approach of the nucleophile (water or hydroxide ion) to the silicon center, thereby slowing the rate of hydrolysis compared to silanes with smaller alkyl groups like methyl or ethyl. researchgate.net Similarly, ethoxy groups are bulkier than methoxy (B1213986) groups, leading to this compound hydrolyzing more slowly than its methoxy equivalent. gelest.com
Inductive Factors: The isooctyl group is electron-donating, which increases the electron density on the silicon atom. unm.edu This effect makes the silicon atom less electrophilic and thus less susceptible to nucleophilic attack, which tends to decrease the hydrolysis rate, particularly under basic conditions. unm.edu Conversely, under acidic conditions, the electron-donating nature can stabilize the positively charged transition state, potentially increasing the reaction rate. unm.edu The ethoxy groups are electron-withdrawing, and as they are replaced by more electron-withdrawing hydroxyl groups during hydrolysis, the reactivity of the remaining groups is altered. unm.edu
The interplay of these factors is summarized in the table below.
| Factor | Description | Impact on Hydrolysis Rate of this compound |
| Steric Hindrance | The large, branched isooctyl group physically blocks access to the silicon atom. researchgate.net | Decreases the rate of reaction. |
| Inductive Effect | The isooctyl group is electron-donating, increasing electron density at the silicon atom. unm.edu | Decreases susceptibility to nucleophilic attack, slowing the reaction. |
Condensation and Polymerization Mechanisms
Following hydrolysis, the resulting isooctylsilanol intermediates are highly reactive and undergo condensation reactions. researchgate.net Condensation involves the formation of stable siloxane bonds (Si-O-Si) and is the fundamental process for polymerization. nih.gov These reactions can occur between two silanol (B1196071) groups (releasing a water molecule) or between a silanol group and a remaining ethoxy group (releasing an ethanol molecule). nih.gov
In the initial stages of condensation, monomeric and partially hydrolyzed this compound molecules link together to form small, soluble oligomers. google.comgoogle.com These can be linear dimers and trimers, or cyclic structures like cyclic trimers and tetramers. unm.edu
The structure of the oligomers formed is influenced by reaction conditions. unm.edu Under acid-catalyzed conditions with limited water, the rate of hydrolysis is often faster than condensation, leading to the formation of more linear, weakly branched oligomeric chains. unm.edu In contrast, base-catalyzed conditions tend to favor the formation of more highly branched, compact oligomeric structures. unm.edu The process involves the linking of T-units, a notation where 'T' signifies a silicon atom with one organic substituent and three potential network-forming bonds.
As the condensation process continues, the soluble oligomers grow in size and complexity, cross-linking with each other and with newly formed monomers. mdpi.com Because this compound has three reactive sites (the triethoxy functionality), it can act as a trifunctional cross-linker, enabling the formation of an extensive, three-dimensional polysiloxane network. mdpi.comconicet.gov.ar
The development of this network proceeds through several stages, from particle growth to gelation, where a continuous network spans the entire volume of the solution. nih.gov The final properties of the network, such as its density and structural regularity, can be influenced by factors like temperature and reaction time. mdpi.com Thermal treatment is often employed to drive the condensation reactions toward completion, resulting in a more durable and densely cross-linked network with enhanced barrier properties. mdpi.com
Factors Governing Condensation Rates
Key factors that govern the condensation rates include:
pH of the Medium: The pH of the reaction medium is a dominant factor in both hydrolysis and condensation. Generally, the rate of condensation is slowest at a neutral pH of around 7. researchgate.net In acidic conditions (low pH), hydrolysis is promoted, leading to the formation of silanol groups, while the subsequent condensation reaction proceeds at a slower rate. Conversely, under basic conditions (high pH), the condensation reaction is significantly accelerated. amherst.edu This is because in an alkaline medium, deprotonated silanol groups act as strong nucleophiles, readily attacking other silanol or alkoxide groups. semanticscholar.org
Steric Effects: The bulky isooctyl group in this compound creates significant steric hindrance around the silicon atom. This steric bulk impedes the approach of other molecules, thereby slowing down the rate of condensation compared to silanes with smaller alkyl groups like propyltriethoxysilane. semanticscholar.org This steric effect also influences the initial hydrolysis step, though to a lesser extent than condensation.
Catalysts: The condensation reaction can be significantly accelerated by the use of catalysts. Both acid and base catalysts are effective. Acid catalysts protonate the silanol or alkoxy groups, making them better leaving groups. google.com Base catalysts, such as amines or metal alkoxides, deprotonate the silanol groups, increasing their nucleophilicity and promoting condensation. nih.gov Organotin compounds, such as dibutyltin (B87310) derivatives, are also widely used as catalysts for the polycondensation of alkoxysilanes. rsc.org
Water/Silane (B1218182) Ratio: The molar ratio of water to this compound is a crucial parameter. A sufficient amount of water is necessary for the initial hydrolysis step to generate the silanol groups that subsequently undergo condensation. An excess of water can, under certain conditions, favor the reverse reaction (hydrolysis of siloxane bonds), although the formation of stable polysiloxane networks is generally favored. The molecular weight of the resulting oligomers is also dependent on this ratio. For instance, in the acid-catalyzed hydrolytic polycondensation of octyltriethoxysilane, the maximum molecular mass of the oligomeric products was achieved at a water-to-silane molar ratio of 1.5.
Solvent: The choice of solvent can influence condensation rates by affecting the solubility of the reactants and the stability of the transition states. Alcohols, such as ethanol, are common solvents as they are miscible with both the silane and water.
Illustrative Data on the Effect of pH on Condensation Rates
| pH Range | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure |
| Acidic (pH < 4) | Fast | Slow | Primarily linear or lightly branched polymers |
| Near Neutral (pH 6-7) | Slowest | Slowest | Slow overall reaction |
| Basic (pH > 8) | Slower than acidic | Fast | Highly branched and cross-linked networks |
This table provides a generalized representation of the pH effect on alkoxysilane condensation and is not based on specific experimental data for this compound.
Nucleophilic Substitution in Polycondensation
The formation of the siloxane (Si-O-Si) backbone during the polycondensation of this compound occurs through a series of nucleophilic substitution reactions at the silicon atom. The generally accepted mechanism for this process, particularly under basic or neutral conditions, is the bimolecular nucleophilic substitution at silicon, denoted as the S(_N)2-Si mechanism. nih.gov
In this mechanism, a nucleophile attacks the silicon center, leading to the displacement of a leaving group. In the context of this compound polycondensation, the key nucleophiles and leaving groups are:
Nucleophiles: These are species with a lone pair of electrons that can be donated to the electrophilic silicon atom. The primary nucleophiles are the silanolate anion (Si-O), which is prevalent under basic conditions, and the neutral silanol group (Si-OH). Water and alcohol can also act as nucleophiles, leading to hydrolysis and alcoholysis, respectively.
Leaving Groups: These are the groups that are displaced from the silicon atom. The most common leaving groups are the ethoxy group (-OCH(_2)CH(_3)) and the hydroxyl group (-OH).
The S(_N)2-Si reaction proceeds through a pentacoordinate transition state or intermediate, where the silicon atom is temporarily bonded to both the incoming nucleophile and the outgoing leaving group. researchgate.net The stability of this transition state is a key determinant of the reaction rate.
Key Features of Nucleophilic Substitution in this compound Polycondensation:
Role of Steric Hindrance: The bulky isooctyl group significantly influences the S(_N)2-Si reaction. Its steric bulk can hinder the backside attack of the nucleophile, which is the preferred trajectory for this mechanism. This steric hindrance is a primary reason for the slower condensation rate of this compound compared to silanes with smaller alkyl groups.
Influence of the Nucleophile: The strength of the nucleophile plays a crucial role. The silanolate anion (Si-O) is a much stronger nucleophile than the neutral silanol group (Si-OH). This is why condensation is significantly faster under basic conditions where the concentration of silanolate anions is higher.
Effect of the Leaving Group: The facility with which the leaving group departs also affects the reaction rate. The ethoxy group is a reasonably good leaving group, especially when protonated under acidic conditions.
Interfacial Phenomena and Surface Functionalization Principles
Mechanism of Covalent Bonding to Inorganic Substrates
The covalent attachment of isooctyltriethoxysilane to inorganic materials is a multi-stage process that begins with the hydrolysis of its ethoxy groups and culminates in the formation of stable bonds with the substrate. This process is fundamental to creating a durable functionalized surface.
The surface of inorganic materials such as concrete, silica (B1680970), and various metal oxides is typically rich in hydroxyl (-OH) groups. gelest.comhydrophobe.orgsci-hub.box These groups make the surfaces hydrophilic and reactive. The primary interaction mechanism of this compound begins with the hydrolysis of the silane's three ethoxy (-OCH₂CH₃) groups in the presence of water. hydrophobe.org Water may be added to the silane (B1218182) solution or be present as an adsorbed layer on the substrate surface. gelest.comhydrophobe.org
This hydrolysis reaction can be catalyzed by either acids or bases, with the reaction rate being slowest at a neutral pH of approximately 7. hydrophobe.orggoogle.com The reaction replaces the ethoxy groups with hydroxyl groups, converting this compound into isooctylsilanetriol and releasing ethanol (B145695) as a byproduct. hydrophobe.orgunm.eduscispace.com These resulting silanol (B1196071) (-Si-OH) groups are highly reactive intermediates that can then interact with the hydroxyl groups on the substrate. gelest.comgelest.com On silica surfaces, for instance, there are various types of hydroxyl groups, and the silanols from the hydrolyzed silane react with them. sci-hub.boxdtic.mil Similarly, in cement-based materials, the silane reacts with the hydroxyl groups of the calcium-silicate-hydrate (CSH) gel. hydrophobe.org
Following hydrolysis, the highly reactive isooctylsilanetriol molecules undergo a condensation reaction with the hydroxyl groups present on the inorganic substrate. dtic.milresearchgate.net This reaction forms strong, covalent silicon-oxygen-substrate bonds (Si-O-Substrate), effectively grafting the isooctylsilane molecule onto the surface. gelest.comresearchgate.net The formation of this stable metallosiloxane bond (e.g., Si-O-Al or Si-O-Si on a silica surface) is the thermodynamic driving force for the reaction. gelest.comresearchgate.net
Table 1: Key Reaction Steps in Surface Functionalization
| Step | Reactants | Products | Bond Type Formed |
|---|---|---|---|
| Hydrolysis | This compound + Water | Isooctylsilanetriol + Ethanol | Si-OH (Silanol) |
| Condensation (Bonding) | Isooctylsilanetriol + Substrate-OH | Grafted Isooctylsilane + Water | Si-O-Substrate |
| Condensation (Cross-linking) | 2 x Isooctylsilanetriol | Dimer/Polymer + Water | Si-O-Si (Siloxane) |
Development of Hydrophobic Interphases
The covalent attachment of the isooctylsilane molecules to the substrate fundamentally alters the surface's properties, transforming it from hydrophilic to hydrophobic. This change is driven by the chemical structure of the grafted molecules.
Once the this compound is anchored to the substrate via Si-O-Substrate bonds, the long, branched isooctyl alkyl chains (C₈H₁₇) are oriented away from the surface. These hydrocarbon chains are non-polar and have low surface energy, creating a new surface that is chemically dissimilar to the original inorganic substrate. This layer of oriented alkyl groups is responsible for inducing hydrophobicity, as it cannot engage in favorable interactions with polar water molecules. The length and structure of the alkyl group play a significant role; longer chains, such as the isooctyl group, are generally more effective at creating a water-repellent barrier compared to shorter chains like propyl or ethyl. hydrophobe.org The structure of the alkyl group also influences the rate of hydrolysis and condensation. hydrophobe.org
The original hydrophilic character of inorganic substrates like silica or concrete is due to the high density of surface hydroxyl groups, which readily form hydrogen bonds with water molecules. The functionalization process effectively masks these native hydroxyl groups with a layer of non-polar isooctyl chains. dtic.mil By replacing the surface hydroxyls with covalently bonded silanes, the potential for hydrogen bonding between the surface and water is significantly reduced. Water droplets on such a modified surface exhibit a high contact angle, as they are repelled by the low-energy, non-polar alkyl layer. This prevention of hydrogen bonding is the core mechanism behind the water-repellent and self-cleaning properties imparted by this compound treatment.
Self-Assembled Monolayer (SAM) Formation
Under controlled conditions, the process of hydrolysis and condensation can lead to the formation of a highly organized, dense film known as a self-assembled monolayer (SAM). The process begins with the transport of this compound molecules to the substrate, where they undergo hydrolysis to form reactive silanols. These silanols then chemisorb onto the surface, forming the initial covalent Si-O-Substrate linkages.
Following this initial anchoring, lateral condensation reactions occur between the silanol groups of adjacent molecules. This forms a cross-linked polysiloxane network that provides stability and structural integrity to the monolayer. google.com The isooctyl chains, due to van der Waals interactions, tend to pack in a relatively ordered fashion, creating a dense, uniform hydrophobic barrier. While achieving perfect monolayer coverage is rare in practice, with actual deposition often being about 10% of the theoretical requirement, the resulting film is highly effective at modifying the surface properties. gelest.com The formation of this stable, self-assembled film is crucial for long-term performance in applications such as protective coatings and moisture barriers.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₄H₃₂O₃Si |
| Water | H₂O |
| Ethanol | C₂H₅OH |
| Isooctylsilanetriol | C₈H₁₉SiO₃H₃ |
| Silica (Silicon Dioxide) | SiO₂ |
| Calcium-Silicate-Hydrate (CSH) | Variable (e.g., (CaO)ₓ(SiO₂)y(H₂O)z) |
| Propyltriethoxysilane | C₉H₂₂O₃Si |
Surface Adsorption and Molecular Ordering
The adsorption of this compound onto a substrate is a multi-step process that results in a highly ordered molecular layer. This process is critical for achieving a uniform and effective hydrophobic surface.
Hydrolysis: The initial step involves the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silicon atom to form silanol groups (-OH). This reaction is often catalyzed by the presence of moisture on the substrate surface or in the solvent. isidl.com
Condensation & Adsorption: The newly formed, highly reactive silanol groups can then condense with hydroxyl (-OH) groups present on the substrate, forming strong, covalent Si-O-Substrate bonds. This step anchors the silane molecule to the surface. ethz.ch Concurrently, adjacent silanol molecules can condense with each other, forming a cross-linked siloxane (Si-O-Si) network that enhances the stability and durability of the coating. ethz.ch
Molecular Ordering: Once tethered to the surface, the aliphatic isooctyl chains orient themselves away from the polar substrate. gelest.comrsc.org This orientation is driven by van der Waals interactions between the hydrocarbon chains. The branched structure of the isooctyl group influences the packing density of the monolayer. These organized, non-polar chains form a new, low-energy surface that effectively shields the underlying polar substrate from interaction with water. gelest.comgelest.com This self-assembly process leads to the formation of a Self-Assembled Monolayer (SAM), a well-organized, single-molecule-thick layer.
The following table summarizes the key molecular interactions involved in the adsorption and ordering of this compound.
Table 1: Molecular Interactions in this compound Adsorption
| Molecular Moiety | Interaction Type | Role in Surface Modification |
|---|---|---|
| Triethoxysilane (B36694) Head | Hydrolysis & Condensation | Reacts with surface moisture to form silanols, which then covalently bond to the substrate's hydroxyl groups, anchoring the molecule. ethz.chisidl.com |
| Silanol Intermediates | Polycondensation | React with other silanols to form a stable, cross-linked Si-O-Si network on the surface, improving coating durability. ethz.ch |
| Isooctyl Tail | Van der Waals Forces | The non-polar hydrocarbon chains self-organize and align, creating a densely packed, ordered hydrophobic layer. gelest.com |
Chemical Vapor Deposition Techniques for SAMs
Chemical Vapor Deposition (CVD) is an advanced technique for applying silanes to create highly uniform and reproducible Self-Assembled Monolayers (SAMs). researchgate.net Unlike solution-based methods, which can be influenced by solvent impurities and lead to the formation of uncontrolled multilayers, vapor phase deposition offers superior control over the coating process. researchgate.netjustia.com
The CVD process for silanes generally involves the following steps:
Substrate Preparation: The substrate is placed in a vacuum chamber and typically pre-treated, often with heat, to ensure a clean surface with a controlled amount of surface hydroxyl groups. researchgate.net
Vaporization: The this compound precursor is heated to create a vapor.
Deposition: The silane vapor is introduced into the chamber, where the molecules adsorb onto the substrate surface. The elevated temperature and low pressure facilitate the reaction of individual, non-oligomerized silane molecules with the surface. researchgate.net This leads to a more homogeneous and well-ordered monolayer compared to liquid-phase approaches. researchgate.net
Annealing/Curing: A post-deposition heating step may be used to drive the condensation reactions to completion and remove any physically adsorbed, unreacted molecules.
Vapor phase deposition is particularly advantageous for complex geometries and microstructures, where uniform coating via liquid immersion is challenging. The higher reproducibility of CVD makes it a preferred method for high-performance applications where consistent surface properties are critical. researchgate.net
Surface Energy Modification Theory
The primary function of an this compound coating is to modify the surface energy of a substrate. Surface energy, or more precisely surface free energy, is a measure of the excess energy at the surface of a material compared to the bulk. High-energy surfaces, such as clean glass or metal oxides, are typically hydrophilic (water-wetting). gelest.com
This compound lowers this surface energy by replacing the high-energy polar groups (like -OH) on the substrate with a low-energy, non-polar surface composed of oriented isooctyl groups. gelest.com The hydrophobic effect of this new surface is related to the free energy of transfer of hydrocarbon molecules from an aqueous environment to a non-polar one. gelest.comgelest.com The weak van der Waals forces that govern the interaction between the hydrocarbon surface and water are less favorable than the strong hydrogen bonding interactions between water molecules themselves. gelest.com This causes water to minimize its contact with the surface, beading up into droplets with a high contact angle. gelest.com
A surface is generally considered hydrophobic when its critical surface tension is below 35 mN/m. gelest.com The application of this compound can dramatically reduce a substrate's surface energy, leading to a significant increase in the water contact angle, a key indicator of hydrophobicity. While the theoretical maximum contact angle for water on a perfectly smooth, flat surface is around 120°, surfaces treated with alkylsilanes can approach this limit, demonstrating a profound shift from hydrophilic to hydrophobic character. gelest.com
The table below illustrates the typical effect of treating a high-energy substrate with an alkylsilane like this compound.
Table 2: Representative Surface Property Changes After Silane Treatment
| Property | Untreated Silica/Glass Substrate | This compound-Treated Substrate |
|---|---|---|
| Surface Character | High-Energy, Hydrophilic | Low-Energy, Hydrophobic gelest.com |
| Typical Water Contact Angle | < 30° | > 100° researchgate.net |
| Wetting Behavior | Water spreads readily | Water beads up and rolls off gelest.com |
| Dominant Surface Groups | Polar Hydroxyl (-OH) | Non-polar Alkyl (-C₈H₁₇) gelest.com |
Integration of Isooctyltriethoxysilane in Advanced Material Systems
Silane-Modified Composites and Hybrid Materials
Isooctyltriethoxysilane serves as a critical component in the formulation of high-performance composites and hybrid materials. Its ability to bridge the interface between organic and inorganic components, enhance filler dispersion, and participate in crosslinking reactions makes it a versatile tool for material scientists and engineers.
Adhesion Promotion at Organic-Inorganic Interfaces
A primary function of this compound in composite materials is to act as an adhesion promoter, creating a stable and durable bond between dissimilar materials, such as organic polymers and inorganic fillers or substrates. adhesivesmag.com The mechanism of adhesion promotion involves a dual-reactivity approach. adhesivesmag.com
The triethoxy groups of the silane (B1218182) molecule are hydrolyzable, meaning they can react with water to form reactive silanol (B1196071) (Si-OH) groups. This hydrolysis is often the first step in the adhesion process. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metal oxides, and mineral fillers, forming strong, covalent Si-O-metal or Si-O-silicon bonds. nih.gov This reaction effectively anchors the silane molecule to the inorganic surface. adhesivesmag.com
Filler Dispersion Enhancement in Polymer Matrices
The uniform dispersion of fillers within a polymer matrix is paramount to achieving desired mechanical, thermal, and electrical properties in composite materials. Agglomeration of filler particles can lead to the formation of stress concentration points, which can compromise the performance of the final product. This compound plays a crucial role in mitigating this issue by improving the compatibility between the inorganic filler and the organic polymer matrix. sioresin.com
When used to treat the surface of inorganic fillers like silica (B1680970), titanium dioxide, or other mineral fillers, the this compound molecules modify the filler's surface energy. sioresin.com The hydrophilic surface of an untreated filler is often incompatible with a hydrophobic polymer matrix, leading to poor wetting and dispersion. The hydrolysis of the ethoxy groups on the silane and subsequent reaction with the filler surface effectively coats the particles.
The long, non-polar isooctyl chains then protrude from the filler surface, creating a hydrophobic layer. gelest.com This surface modification, known as hydrophobation, reduces the natural tendency of the filler particles to agglomerate. The now organophilic surface of the filler particles interacts more favorably with the polymer matrix, leading to improved wetting and a more uniform and stable dispersion throughout the composite. sioresin.com This enhancement in filler dispersion can lead to improvements in various material properties, including increased mechanical strength, improved processability, and enhanced aesthetic qualities in the final product.
Crosslinking Architectures in Polymeric Systems
This compound can also contribute to the development of crosslinked polymer networks, which can enhance the mechanical properties and thermal stability of the material. While the primary role of the isooctyl group is to provide hydrophobicity and compatibility with organic matrices, the triethoxy groups offer reactive sites for crosslinking reactions.
In the presence of moisture, the ethoxy groups hydrolyze to form silanol groups. These silanols are capable of undergoing condensation reactions with each other, forming stable siloxane (Si-O-Si) bonds. nih.gov This process can lead to the formation of a three-dimensional crosslinked network within the polymer system. sioresin.com This crosslinking can occur between adjacent this compound molecules that have been incorporated into the polymer matrix or grafted onto the polymer backbone.
The resulting crosslinked architecture can significantly improve the cohesive strength of the material, leading to increased hardness, modulus, and resistance to solvents and chemical attack. The degree of crosslinking can be controlled by factors such as the concentration of the silane, the availability of water, and the curing conditions (temperature and time). This allows for the tailoring of the final material properties to suit specific application requirements.
Role in Protective Coatings and Surface Treatments
This compound is extensively utilized in the formulation of protective coatings and surface treatments, where its primary functions are to impart water repellency and enhance corrosion resistance. Its molecular structure is ideally suited for creating durable and effective protective layers on a variety of substrates.
Mechanisms of Water Repellency and Barrier Formation
The application of this compound to a substrate results in the formation of a highly effective water-repellent, or hydrophobic, barrier. sioresin.com The mechanism behind this is twofold, involving both chemical bonding and the physical properties of the silane's organic group.
Upon application, the ethoxy groups of the this compound hydrolyze in the presence of moisture to form silanol groups. These silanols then react with hydroxyl groups on the surface of inorganic substrates like concrete, stone, or glass, forming strong, covalent Si-O-substrate bonds. sioresin.comgelest.com This reaction ensures that the silane is chemically anchored to the surface.
Following this, the silanol groups can also condense with each other to form a crosslinked polysiloxane network on the surface. sioresin.com The long, branched isooctyl chains are oriented away from the surface, creating a low-energy, non-polar interface. gelest.com This layer of closely packed, non-polar alkyl groups is what gives the surface its hydrophobic character. Water droplets that come into contact with this surface have a high contact angle and tend to bead up and roll off rather than being absorbed. This barrier effectively prevents the ingress of liquid water and waterborne salts, which can cause significant damage to building materials. sioresin.com Importantly, the resulting siloxane network is often permeable to water vapor, allowing the substrate to "breathe" and preventing the buildup of moisture that could lead to blistering or peeling of the coating. sioresin.comgelest.com
Table 1: Physicochemical Properties of this compound
| Property | Value / Standard |
|---|---|
| Appearance | Colorless transparent liquid |
| Purity | ≥97.0% |
| Density (20°C) | 0.8720–0.8820 g/cm³ |
| Boiling Point (760 mmHg) | 236°C |
| Flash Point (Closed Cup) | ≥79°C |
| Refractive Index (25°C) | 1.4080–1.4180 |
This data is based on typical values and is not intended for use as a specification. sioresin.com
Contribution to Corrosion Resistance in Substrates
This compound significantly contributes to the corrosion resistance of metal substrates, primarily by creating a dense, hydrophobic barrier that impedes the transport of corrosive species to the metal surface. sioresin.comresearchgate.net The formation of a protective silane film on a metal surface follows a similar mechanism to that of water repellency.
The silane hydrolyzes and condenses on the metal surface, which typically has a thin layer of native oxides and hydroxides. This results in the formation of covalent metallo-siloxane bonds (e.g., M-O-Si, where M is a metal atom), creating a strong adhesive link between the silane film and the substrate. nih.gov The subsequent crosslinking of the silane molecules forms a dense, three-dimensional siloxane network.
The non-polar isooctyl groups create a hydrophobic surface that repels water, a key electrolyte in many corrosion processes. sioresin.comgelest.com Furthermore, the dense siloxane network acts as a physical barrier, significantly hindering the penetration of corrosive ions, such as chlorides and sulfates, to the underlying metal. sioresin.com By preventing both water and corrosive ions from reaching the substrate, the rate of corrosion is dramatically reduced. In some applications, this compound is used in conjunction with other silanes or as part of a multi-layer coating system to further enhance the anti-corrosion performance. researchgate.net
Table 2: Performance of this compound in Concrete Protection
| Feature | Performance Metric |
|---|---|
| Penetration Depth | 3–10 mm into concrete |
| Water Absorption Reduction | >90% |
| Chloride Ion Ingress Reduction | >90% |
| Protective Lifespan | 10–15 years |
Data reflects the performance of a high-purity this compound product in construction applications. sioresin.com
Enhancement of Durability against Environmental Stressors (e.g., Salt Spray, UV Radiation, Freeze-Thaw)
The incorporation of this compound into material systems significantly bolsters their resilience against common environmental challenges. Its branched-chain structure enhances weatherability and UV resistance, making it suitable for materials exposed to extreme conditions. sioresin.com This protective action stems from its ability to form a stable, chemically bonded hydrophobic layer within the substrate. sioresin.com
Salt Spray: Materials treated with this compound exhibit improved performance in corrosive saline environments. sioresin.com Salt spray tests, which simulate harsh marine conditions by atomizing a sodium chloride solution in a controlled chamber, are used to assess this resistance. intek.itansi.org Research on roller-compacted concrete (RCC) coated with this compound (IOTS) demonstrated a marked improvement in durability after exposure to 300 cycles of salt spray. researchgate.net The treated concrete showed significantly less abrasion loss compared to uncoated samples, highlighting the silane's protective capabilities. researchgate.net
Freeze-Thaw Cycles: this compound is particularly effective in protecting porous materials like concrete from the detrimental effects of freeze-thaw cycles. sioresin.comresearchgate.net By preventing the ingress of water, it mitigates the internal pressures and micro-cracking that occur when water freezes and expands within the material's pores. atlantis-press.commdpi.com Studies have shown that treating concrete with silane can significantly improve its resistance to freeze-thaw damage, increasing the number of cycles it can withstand before significant deterioration. atlantis-press.com However, it is noted that while resistance is improved, the eventual damage cannot be entirely prevented, especially if the hydrophobic surface layer is compromised. researchgate.netatlantis-press.com The effectiveness of the treatment is also influenced by the concrete's water-to-cement ratio, with lower ratios generally showing better performance. atlantis-press.com
Table 1: Performance of this compound (IOTS) Coated Concrete under Salt Spray Conditions This table presents data on the performance of Roller-Compacted Concrete (RCC) with and without an IOTS coating, both before and after exposure to 300 salt spray cycles. Data extracted from a study on salt spray resistance. researchgate.net
| Performance Metric | Specimen | Before Salt Spray | After 300 Salt Spray Cycles |
| 24h Water Absorption (%) | Reference RCC | 4.51 | - |
| RCC-IOTS | 1.03 | - | |
| Abrasion Loss ( kg/m ²) | Reference RCC | - | 1.13 |
| RCC-IOTS | - | 1.08 | |
| Compressive Strength (MPa) | Reference RCC | 49.6 | 45.4 |
| RCC-IOTS | - | 50.0 |
Application in Construction Materials Science
In the field of construction, this compound serves as a key modifying agent, enhancing the properties of mineral-based substrates to ensure long-term durability and performance. sioresin.comgelest.com
Modification of Cementitious Substrates and Concrete
This compound is widely applied to cementitious materials like concrete and mortar to act as a waterproofing agent. sioresin.comcfmats.com Its primary function is to penetrate the substrate and form a hydrophobic barrier. sioresin.com This process involves the hydrolysis of the ethoxy groups in the presence of moisture, followed by condensation to form a stable, cross-linked polysiloxane network within the pores of the concrete. sioresin.com This network chemically bonds to the silicate (B1173343) structure of the concrete.
The small molecular size of this compound allows it to penetrate deeply into the concrete, typically between 3 to 10 mm, ensuring a long-lasting protective effect estimated at 10 to 15 years. sioresin.com This deep penetration creates a robust water-repellent zone that is not merely a surface film, thus providing more durable protection. sioresin.com Furthermore, the treatment is "breathable," meaning it blocks the passage of liquid water while still allowing water vapor to escape, which helps prevent issues like blistering and peeling that can occur with non-permeable coatings. sioresin.comgelest.com
Impact on Water Absorption and Ion Transport Mechanisms in Porous Media
The hydrophobic barrier created by this compound drastically reduces water absorption in porous construction materials. sioresin.comresearchgate.net Research indicates that treatment can lower water absorption by more than 90%. sioresin.com This is achieved by creating a non-polar interphase that mitigates hydrogen bonding and shields the polar surfaces of the substrate from interacting with water. gelest.com
This reduction in water ingress is critical for preventing the transport of aggressive ions, such as chlorides from de-icing salts or seawater, into the concrete. sioresin.comgelest.com Chloride ion diffusion is a primary cause of corrosion in steel-reinforced concrete. poreshield.com By blocking the primary transport medium (water), this compound effectively inhibits the movement of these ions. gelest.com Studies confirm that its application can reduce chloride ion ingress by over 90%. sioresin.com The mechanism involves preventing water and dissolved ions from entering the pore structure of the concrete, thereby protecting the embedded reinforcing steel from corrosion. gelest.comporeshield.com While effective, the performance can be influenced by factors such as wet-dry cycling, which can affect the rate of ion transport in concrete. researchgate.netnih.gov
Table 2: Documented Improvements in Concrete Properties with this compound Treatment This table summarizes the performance enhancements reported for concrete treated with this compound. Data is based on product technical information. sioresin.com
| Property | Improvement Metric |
| Water Absorption | Reduced by >90% |
| Chloride Ion Ingress | Reduced by >90% |
| Penetration Depth | 3–10 mm |
| Protective Lifespan | 10–15 years |
Integration into Oil Absorbent Concrete Formulations
The inherent chemical properties of this compound make it a hydrophobizing and oleophobizing agent. The non-polar isooctyl group is responsible for creating a low-energy surface that repels both water and oils. gelest.com Therefore, integrating this compound into a concrete formulation would result in a surface that resists oil penetration, making it oil-repellent rather than oil-absorbent. This characteristic is valuable for surfaces in garages, workshops, and industrial facilities where resistance to oil staining is desired. The silane treatment prevents oil from seeping into the porous concrete, allowing for easier cleanup. cleaningupoil.com Formulations designed to be "oil absorbent" typically utilize fine, porous materials that can draw in and trap liquids, which is the opposite effect of that produced by this compound. spillhero.comyoutube.com
Contributions to Adhesives and Sealants Technology
Improvement of Bonding Strength and Long-Term Stability
As a silane coupling agent, this compound can enhance the adhesion between organic polymers (the adhesive or sealant matrix) and inorganic substrates or fillers (like glass, metal, or silica). gelest.comamazonaws.com It achieves this by forming stable covalent bonds with the inorganic surface through its hydrolyzable ethoxy groups, while its organic isooctyl group provides compatibility and entanglement with the polymer matrix. This molecular bridge at the interface leads to a more robust and durable bond.
The long-term stability of the bond is a critical factor, especially in environments with temperature fluctuations and moisture. researchgate.netnih.gov The formation of a dense, cross-linked, and water-resistant interphase by the silane helps protect the bond line from hydrolytic degradation. gelest.com This resistance to water attack is crucial for maintaining adhesive strength over time, preventing delamination and failure of the sealant or adhesive joint. researchgate.netgelest.com Studies on various silane systems confirm that their application is important for the long-term durability of adhesive bonds. nih.gov
Silane-Crosslinking Compositions in Adhesives
This compound is utilized in advanced adhesive formulations, particularly within silane-crosslinking systems, also known as moisture-curing adhesives. hbfuller.comgluditec.com These systems are often based on silyl-terminated polymers (STPs), which can have various polymer backbones such as polyether or polyurethane, terminated with reactive alkoxysilane groups. osisilicones.comwikipedia.orgadhesivesandcoatings.comadhesivesmag.com The fundamental curing mechanism involves a two-step process: hydrolysis and condensation. wikipedia.orgadhesivesmag.com
When exposed to ambient moisture, the triethoxy groups on the silane molecule hydrolyze to form reactive silanol (Si-OH) groups. wikipedia.orgkccsilicone.com These silanols then undergo a condensation reaction with other silanols or with hydroxyl groups present on the substrate surface. This process forms stable, three-dimensional siloxane (Si-O-Si) crosslinked networks, which transforms the adhesive from a liquid or gel state into a solid, durable elastomer. wikipedia.orgadhesivesmag.com
Table 1: Role of this compound in Silane-Crosslinking Adhesives
| Function | Mechanism of Action | Resulting Property Enhancement |
|---|---|---|
| Crosslinking Agent | Participates in moisture-cured polycondensation reactions to form a stable siloxane (Si-O-Si) network. wikipedia.org | Increases durability, heat resistance, and chemical resistance of the adhesive. adhesivesmag.com |
| Adhesion Promoter | The triethoxysilane (B36694) group hydrolyzes and bonds covalently with hydroxyl groups on inorganic substrates. kccsilicone.com | Improves wet and dry adhesion to difficult-to-bond surfaces like metal and glass. gluditec.comkccsilicone.com |
| Hydrophobing Agent | The non-polar isooctyl alkyl chain orients away from the substrate, creating a non-polar, water-repellent surface. gelest.com | Enhances water resistance and long-term environmental durability of the bond. osisilicones.com |
| Water Scavenger | Reacts with excess moisture present in the adhesive formulation. gelest.comcfmats.com | Improves the shelf-life and storage stability of the one-component moisture-curing system. osisilicones.com |
Functionalization of Particulate Systems (e.g., Titanium Dioxide, Zinc Oxide, Nanoparticles)
The surface functionalization of inorganic particulate systems with this compound is a critical strategy for improving their compatibility and dispersion within polymer matrices. The process leverages the dual reactivity of the silane molecule: the triethoxysilane group provides a mechanism for covalent attachment to the particle surface, while the isooctyl group modifies the surface chemistry of the particle. gelest.com
The surfaces of many inorganic particles, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and silica nanoparticles, are typically hydrophilic due to the presence of surface hydroxyl (-OH) groups. beilstein-journals.orgresearchgate.netresearchgate.net These hydroxyl groups serve as reactive sites for the silane. During the functionalization process, the ethoxy groups on the this compound hydrolyze to form silanols, which then condense with the surface hydroxyls of the nanoparticles, forming a stable Si-O-metal bond and covalently grafting the silane to the surface. kccsilicone.comias.ac.in
This surface modification has profound effects. The long, aliphatic isooctyl chains form a non-polar, hydrophobic layer on the particle surface. gelest.comnih.gov This transformation from a hydrophilic to a hydrophobic character reduces the surface energy of the particles and mitigates their tendency to agglomerate through hydrogen bonding. ias.ac.in As a result, the functionalized particles can be dispersed more uniformly in non-polar organic media and polymer matrices, leading to enhanced mechanical, optical, and barrier properties in the final composite material. gelest.comconsensus.app
Research Findings:
Titanium Dioxide (TiO₂): Studies on similar alkyltriethoxysilanes have shown that surface modification can render TiO₂ nanoparticles hydrophobic. For instance, using n-decyltriethoxysilane in a hydrothermal synthesis resulted in spherical, hydrophobic TiO₂ nanoparticles with a narrow size distribution. beilstein-journals.org This surface treatment is crucial for preventing agglomeration and ensuring uniform dispersion in applications like coatings and polymer nanocomposites. nih.gov
Zinc Oxide (ZnO): Research on the functionalization of polycrystalline ZnO with alkyltriethoxysilanes has demonstrated the formation of stable, disordered molecular layers. nih.gov This modification effectively changes the surface from hydrophilic to highly hydrophobic, with water contact angles increasing significantly. nih.govnih.gov This hydrophobicity is a direct result of the attached alkyl chains, which improves the dispersion of ZnO nanoparticles in organic media for applications in coatings or polymer composites. researchgate.netias.ac.in
Nanoparticles (Silica): The functionalization of silica (SiO₂) nanoparticles with triethoxyoctylsilane (B1682538) has been shown to create superhydrophobic surfaces. researchgate.net The treatment reduces the clustering of nanoparticles and allows for the creation of coatings with significant corrosion resistance on metal substrates. researchgate.net The degree of surface modification can be controlled to tailor the surface properties, significantly affecting the polarity and improving dispersibility in low dielectric constant media. consensus.app
Table 2: Effects of Alkyltriethoxysilane Functionalization on Particulate Systems
| Particulate System | Example Silane Used in Research | Observed Change in Property | Key Research Finding |
|---|---|---|---|
| Titanium Dioxide (TiO₂) Nanoparticles | n-Decyltriethoxysilane | Surface became hydrophobic; particle shape controlled. beilstein-journals.org | In-situ functionalization during hydrothermal synthesis yielded spherical, hydrophobic nanoparticles, preventing aggregation. beilstein-journals.org |
| Zinc Oxide (ZnO) Nanoparticles | Octyltriethoxysilane (OTES) | Surface changed from hydrophilic to hydrophobic; increased water contact angle. nih.govmdpi.com | Surface modification led to a significant increase in hydrophobicity, with the water contact angle rising as the alkyl chain length of the silane increased. nih.gov |
| Silica (SiO₂) Nanoparticles | Triethoxyoctylsilane | Created a superhydrophobic surface with a high water contact angle (~153°). researchgate.net | The functionalized nanoparticles formed a hierarchical micro-nano roughness, leading to a superhydrophobic coating that provided noteworthy corrosion resistance. researchgate.net |
Advanced Characterization Techniques and Computational Modeling Approaches
Spectroscopic Analysis of Chemical Interactions
Spectroscopic techniques are indispensable for probing the molecular-level changes that occur during the hydrolysis and condensation of isooctyltriethoxysilane. They allow for real-time monitoring of reactions and detailed characterization of the resulting products. mdpi.com
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the chemical transformations of this compound. researchgate.net By monitoring the characteristic vibrations of atoms within the molecule, FTIR can track the progress of hydrolysis and condensation reactions. researchgate.netgelest.com The technique is effective for analyzing liquids, amorphous polymers, and glasses. gelest.com
During the conversion of this compound, key changes in the FTIR spectrum are observed. The hydrolysis of the ethoxy groups (Si-O-C₂H₅) leads to the formation of silanol (B1196071) groups (Si-OH). This is followed by the condensation of silanols to form siloxane bonds (Si-O-Si), which constitute the backbone of the resulting polysiloxane film. cetjournal.it In-line ATR FTIR spectroscopy can be used for real-time process analysis, tracking the transformation of functional groups as the reaction progresses. mdpi.com The fingerprint region of the spectrum, typically between 1500 cm⁻¹ and 600 cm⁻¹, is particularly rich in information, revealing subtle structural differences. mdpi.com
Key spectral features and their assignments are critical for interpretation. For example, the disappearance of bands associated with the ethoxy groups and the appearance of bands corresponding to silanol and siloxane groups provide direct evidence of the reaction's progression. researchgate.netcetjournal.it The analysis of these spectral changes allows for the determination of reaction kinetics, including the influence of factors like temperature and solvent. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound and its Derivatives This table is generated based on typical values for organosilicon compounds as specific data for this compound was not available in the search results.
| Wavenumber (cm⁻¹) | Assignment | Vibration Type | Significance in Reaction Monitoring |
|---|---|---|---|
| ~3400-3200 | O-H | Stretching | Indicates the presence of silanol (Si-OH) groups, products of hydrolysis. mdpi.com |
| ~2975-2870 | C-H (in alkyl) | Stretching | Characteristic of the isooctyl group; remains relatively stable during reaction. cetjournal.itmdpi.com |
| ~1100-1000 | Si-O-Si | Asymmetric Stretching | Strong, broad bands indicating the formation of the polysiloxane network via condensation. gelest.comcetjournal.it |
| ~1105, ~960 | Si-O-C | Stretching | Indicates the presence of unreacted ethoxy groups. researchgate.net |
| ~880 | Si-OH | Stretching/Bending | Another indicator of silanol groups. researchgate.net |
Raman spectroscopy serves as a complementary technique to FTIR for analyzing the formation of polysiloxane films from precursors like this compound. researchgate.net It is particularly useful for monitoring consecutive reactions in bulk, even in systems with controlled or restricted water content. rsc.org This method provides detailed information on the vibrational modes of the molecules, allowing for the identification of different species present during the sol-gel process. researchgate.netrsc.org
The technique can distinguish between the monomeric silane (B1218182), intermediate oligomers, and the final polysiloxane network. researchgate.net For instance, studies on similar trialkoxysilanes have shown that the Si-O stretching vibration shifts as the condensation progresses from monomers to dimers, trimers, and larger structures. researchgate.net Raman spectroscopy is effective in analyzing the kinetics of acid-catalyzed formation of polysiloxanes and identifying the relevant vibrational bands of various organyltrialkoxysilanes. rsc.org
Table 2: Key Raman Shifts for Monitoring Silane Condensation This table is generated based on typical values for organotrialkoxysilanes as specific data for this compound was not available in the search results.
| Raman Shift (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~655 | υ(Si-O) of monomer | Indicates the initial state of the unreacted silane. researchgate.net |
| ~600 | υ(Si-O) of dimer | Shows the formation of the first condensation products. researchgate.net |
| ~580 | υ(Si-O) of trimer | Tracks the progression of oligomerization. researchgate.net |
Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) and Electrospray Ionization Time-of-Flight (ESI-TOF/MS), are essential for identifying the various oligomeric and polymeric species formed during the reaction of this compound. researchgate.netagsanalitica.com These soft ionization methods are well-suited for analyzing large molecules like polymers and peptides without causing significant fragmentation. nih.govplos.org
ESI-TOF/MS allows for the accurate identification of polar species by generating protonated molecules [M+H]⁺ or adduct ions like [M+Na]⁺. und.edunih.gov It can be coupled with liquid chromatography (LC) for the separation and quantification of different products in a complex mixture. nih.gov High-resolution ESI-TOF/MS provides precise mass data, enabling the determination of the elemental composition of the reaction products. und.edu
MALDI-TOF-MS is particularly effective for characterizing polymer products, producing spectra with regularly spaced peaks that correspond to the repeating monomer units. nih.govplos.org This technique can be used to investigate the molecular mass distributions of the siloxane oligomers formed. researchgate.net By analyzing these distributions, researchers can gain insights into the degree of polymerization and the structure of the reaction products. nih.gov
Table 3: Application of Mass Spectrometry in Analyzing this compound Reactions
| Technique | Ionization Principle | Information Obtained | Typical Ions Observed |
|---|---|---|---|
| ESI-TOF/MS | Soft ionization via electrospray of a solution. und.edu | Identification and quantification of polar reaction intermediates and products. und.edunih.gov | [M+H]⁺, [M+Na]⁺, [M+K]⁺ nih.gov |
| MALDI-TOF-MS | Laser-induced desorption/ionization from a solid matrix. nih.gov | Molecular weight distribution of oligomers and polymers; identification of end-groups. researchgate.netplos.org | Singly charged ions of polymer chains, often as adducts with cations (e.g., Na⁺, K⁺). nih.gov |
Microstructural and Morphological Investigation
Understanding the physical structure of the protective films formed by this compound is as important as knowing their chemical composition. Microscopic techniques are used to visualize the surface topography and microstructure at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is a fundamental technique for investigating the surface topography and microstructure of materials treated with this compound. bilecik.edu.trresearchgate.net SEM provides high-resolution images that reveal how the silane coating is distributed on a substrate. bilecik.edu.tr It can show whether the silane forms a continuous, uniform film or if it creates aggregated structures or a porous layer. nih.gov
In studies involving the application of silanes to various substrates, such as nanoparticles or metal surfaces, SEM analysis confirms the successful embedding or coating of the silane layer. cetjournal.itnih.gov For instance, when modifying nanoparticles, SEM can visualize the change in surface morphology from a smooth to a rougher, hierarchical microstructure, indicating that the silane has been successfully grafted onto the surface. cetjournal.itresearchgate.net The technique is crucial for observing the results of surface treatments and understanding how they alter the physical characteristics of the material. researchgate.netnih.gov
Atomic Force Microscopy (AFM) offers even higher resolution than SEM, providing three-dimensional topographical information at the nanoscale. spectraresearch.comsci-hub.se It is an exceptional tool for studying the formation and structure of thin films and self-assembled monolayers (SAMs) derived from silanes like this compound. researchgate.netresearchgate.net AFM can be operated in different modes, such as tapping mode, to image the surface without damaging soft films. spectraresearch.comsci-hub.se
AFM studies can elucidate the growth mechanism of silane films, showing whether they form through the nucleation and growth of islands or by uniform layer-by-layer deposition. researchgate.net The technique provides quantitative data on key surface parameters, such as roughness (e.g., Root Mean Square roughness), grain size, and film thickness. researchgate.netresearchgate.net This information is vital for correlating the film's structure with its functional properties, such as hydrophobicity. researchgate.net By imaging the surface at different stages of deposition, AFM can track the evolution of the film from initial nucleation to a confluent monolayer. researchgate.net
| Film Thickness | - | The average height of the deposited film. researchgate.net | A fundamental property affecting barrier and mechanical performance. |
Dynamic Light Scattering (DLS) for Colloidal Stability and Particle Size Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension or polymers in solution. arxiv.orgresearchgate.net When this compound is used in emulsion-based formulations for surface treatments, DLS becomes a critical tool for quality control and performance prediction. The technique works by illuminating the sample with a laser and analyzing the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the particles. researchgate.net Faster-moving, smaller particles cause rapid fluctuations, while slower-moving, larger particles result in slower fluctuations.
In the context of this compound emulsions, DLS is employed to determine the globule size and size distribution, which are critical quality attributes. nih.gov The stability of these emulsions is paramount for their effective application, as agglomeration or coalescence of droplets can lead to non-uniform coatings and reduced efficacy. A stable emulsion will exhibit a consistent particle size distribution over time, whereas an unstable emulsion will show an increase in particle size as droplets merge.
The key parameters obtained from a DLS measurement are the Z-average diameter (a measure of the average particle size) and the Polydispersity Index (PDI), which indicates the breadth of the particle size distribution. For many applications, a low PDI is desirable, signifying a monodisperse and uniform system.
While specific DLS data for a pure this compound emulsion is not prevalent in publicly available research, the principles of DLS are widely applied to characterize similar silane-based and hydrophobic formulations. The following table illustrates typical data that would be generated in a DLS analysis of an oil-in-water emulsion, which is analogous to how an this compound emulsion would be characterized.
Table 1: Illustrative DLS Data for an Oil-in-Water Emulsion
| Parameter | Value | Description |
| Z-Average Diameter (nm) | 150 | Intensity-weighted mean hydrodynamic size. |
| Polydispersity Index (PDI) | 0.2 | A measure of the width of the particle size distribution. |
| Peak 1 Diameter (nm) | 145 | Diameter of the main particle size population. |
| Peak 1 % Intensity | 95% | Percentage of scattered light contributed by the main population. |
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.govresearchgate.net It is measured by applying an electric field across the dispersion and measuring the velocity of the particles, a technique known as electrophoretic light scattering. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion.
For surfaces treated with this compound, zeta potential measurements are crucial for understanding the modification of the surface charge. researchgate.net Most inorganic substrates, such as silica (B1680970) and metal oxides, have a negative surface charge in aqueous environments due to the deprotonation of surface hydroxyl groups. particletechlabs.com The application of this compound, a non-polar alkylsilane, is intended to create a hydrophobic layer that repels water. gelest.com
The change in the surface chemistry after treatment with this compound can be quantified by measuring the zeta potential of the treated substrate as a function of pH. This analysis helps in determining the isoelectric point (IEP), which is the pH at which the surface has a net neutral charge. A shift in the IEP is a clear indication of a modified surface chemistry. For instance, a surface successfully coated with a hydrophobic, non-ionic silane like this compound would be expected to exhibit a zeta potential that is less negative across a wide pH range compared to the untreated substrate.
The following table presents hypothetical zeta potential data for a silica substrate before and after treatment with this compound, illustrating the expected change in surface charge.
Table 2: Hypothetical Zeta Potential of Silica Surface Before and After this compound Treatment
| pH | Zeta Potential (mV) - Untreated Silica | Zeta Potential (mV) - Treated Silica |
| 3 | -15 | -5 |
| 5 | -35 | -10 |
| 7 | -50 | -15 |
| 9 | -65 | -20 |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of this compound at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone.
Modeling Interfacial Interactions with Inorganic Substrates (e.g., Quartz, CSH-Gel)
For example, MD simulations of other alkylsilanes on quartz have shown that the silane molecules can form a well-ordered monolayer, with the alkyl chains oriented away from the surface, creating a hydrophobic interface. researchgate.netmdpi.com Similar simulations with CSH-gel have been used to study the intercalation of silanes into the complex porous structure of the gel, providing insights into how these molecules can improve the durability and water resistance of cementitious materials. mdpi.comresearchgate.net
The interaction energies between this compound and the substrate can be calculated from these simulations, providing a quantitative measure of the adhesion strength. This information is valuable for designing more effective surface treatments.
Energetic Conditions of Reaction Products and Preferential Pathways
The performance of this compound as a surface treatment agent is dependent on its hydrolysis and condensation reactions. Computational chemistry can be used to study the energetic conditions of the various reaction products and to identify the preferential reaction pathways. unm.eduresearchgate.net The hydrolysis of the ethoxy groups to form silanols, followed by the condensation of these silanols to form siloxane (Si-O-Si) bonds, can be modeled to determine the activation energies and reaction enthalpies for each step. unm.edu
Studies on similar alkyltriethoxysilanes have shown that the hydrolysis rate is influenced by factors such as pH and the presence of catalysts. researchgate.net Computational analyses can elucidate how the branched structure of the isooctyl group might sterically hinder the approach of water molecules, thereby affecting the hydrolysis kinetics compared to linear alkylsilanes.
Furthermore, the condensation process can lead to the formation of various oligomeric and polymeric siloxane structures. researchgate.net By calculating the energies of these different structures, it is possible to predict the most likely reaction products under different conditions. For instance, research on n-octyltriethoxysilane, a close analog, has identified specific cyclic and oligomeric siloxane species as the main reaction products in alkaline solutions.
Explaining Reactivity Differences via Molecular Orbital Properties
The reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry that can explain and predict chemical reactivity based on the properties of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
A computational study has shown that the differences in chemical reactivity between propyltriethoxysilane and this compound can be explained by the properties of their molecular orbitals. The energy and geometry of the HOMO and LUMO can indicate the propensity of the molecule to donate or accept electrons, which is a key aspect of the hydrolysis and condensation reactions. The steric bulk of the isooctyl group can also influence the accessibility of the silicon center, which is reflected in the molecular orbital properties.
The following table summarizes key molecular orbital properties that can be calculated and used to explain reactivity differences.
Table 3: Key Molecular Orbital Properties for Reactivity Analysis
| Property | Description | Relevance to Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a greater propensity to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a greater propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher reactivity. |
| Orbital Coefficients | The contribution of each atomic orbital to the molecular orbital. | Indicates the most reactive sites within the molecule. |
Simulation of Molecular-Level Phenomena in Material Systems
MD simulations can be extended to model the behavior of this compound within a larger material system, such as a coating or a composite. bohrium.com These simulations can provide a molecular-level understanding of how the silane influences the macroscopic properties of the material. For example, in a coating formulation, simulations can show how the this compound molecules distribute themselves and interact with other components, such as polymers and pigments.
These simulations can also be used to study the transport of small molecules, such as water and ions, through the treated material. nih.gov This is particularly relevant for understanding the long-term performance of hydrophobic treatments, as the ability to prevent water ingress is a key function of this compound. By simulating the diffusion of water molecules at the interface between the treated material and the environment, it is possible to assess the effectiveness of the hydrophobic barrier.
Emerging Research Trajectories and Unanswered Questions
Optimization of Silane (B1218182) Structures for Tailored Performance
The performance of isooctyltriethoxysilane is intrinsically linked to its molecular architecture. Researchers are actively exploring how modifications to the silane structure can be used to tailor its properties for specific applications. The branched isooctyl group provides a significant hydrophobic shield, but further optimization is sought.
Key research focuses include:
Alkyl Chain Modification : The length and branching of the alkyl group influence the depth of penetration into porous substrates and the final hydrophobicity of the treated surface. While the isooctyl group offers a good balance, research into other branched or longer-chain alkyl groups could lead to enhanced water repellency or different interactions with various substrates.
Alkoxy Group Variation : The ethoxy groups are the reactive sites for hydrolysis and condensation. Changing these to methoxy (B1213986) or propoxy groups can alter the rates of these reactions. gelest.com For instance, methoxysilanes generally hydrolyze faster than ethoxysilanes. gelest.com This could be advantageous in applications requiring rapid curing, but may also shorten the working life of the product. The steric bulk of the alkoxy groups is a key factor, with larger groups generally slowing down the hydrolysis rate. gelest.com
Introduction of Additional Functional Groups : While this compound is primarily a hydrophobizing agent, incorporating other functional groups onto the silane backbone could impart additional properties. For example, adding a UV-absorbing moiety could enhance the UV resistance of the treated material.
The relationship between the molecular structure of alkoxysilanes and their performance in coatings is a significant area of study. researchgate.netscilit.com For instance, the crosslink density of the resulting polysiloxane network, which is influenced by the silane's structure, has a direct impact on the mechanical properties of the coating, such as scratch and mar resistance. researchgate.net Higher crosslink density generally leads to less plastic deformation. researchgate.net
A central challenge in this area is predicting how these structural changes will translate to real-world performance. This requires a deep understanding of the structure-property relationships, which are often complex and interdependent. researchgate.netscilit.comresearchgate.net
Addressing Colloidal Stability Challenges in Functionalized Nanoparticle Systems
When this compound is used to functionalize nanoparticles, for applications such as improving their dispersion in polymer composites or creating superhydrophobic surfaces, the colloidal stability of the resulting system is of paramount importance. chalmers.seresearchgate.netrsc.org Aggregation of nanoparticles can negate the benefits of their high surface area and lead to defects in the final product. researchgate.netnih.gov
The primary challenges in maintaining colloidal stability include:
Incomplete or Non-uniform Surface Coverage : Achieving a complete and uniform layer of this compound on the nanoparticle surface is crucial. Incomplete coverage can leave polar surface sites exposed, leading to particle aggregation through van der Waals forces or hydrogen bonding.
Interparticle Condensation : If an excess of silane is used, or if reaction conditions are not carefully controlled, the hydrolyzed silane molecules can condense with each other in solution, forming small polysiloxane particles instead of bonding to the nanoparticle surface. researchgate.net This can lead to the formation of aggregates. researchgate.net
Sensitivity to Environmental Conditions : The stability of functionalized nanoparticle dispersions can be highly sensitive to factors such as pH, ionic strength, and the presence of other chemical species in the medium. chalmers.sersc.org For example, changes in pH can alter the surface charge of both the nanoparticles and the hydrolyzed silane, affecting the electrostatic interactions that contribute to stability. chalmers.se
Strategies to overcome these challenges are an active area of research:
Optimization of Reaction Conditions : Researchers are investigating the optimal temperature, pH, solvent, and silane concentration to achieve controlled surface functionalization.
Use of Co-stabilizers or Dispersants : In some cases, the use of additional surfactants or polymeric dispersants may be necessary to ensure long-term colloidal stability, particularly in complex formulations. googleapis.com
Advanced Characterization Techniques : The development and application of advanced analytical techniques are essential for characterizing the surface chemistry and aggregation state of functionalized nanoparticles, providing crucial feedback for process optimization.
A significant trade-off often exists between the desired surface functionality and the colloidal stability of the system. nih.gov For instance, while a high degree of hydrophobicity is often the goal, this can sometimes compromise the dispersibility of the nanoparticles in certain media.
Long-Term Performance Prediction and Service Life Estimation Models in Concrete Applications
A critical area of research for this compound is predicting its long-term performance as a surface treatment for concrete, particularly in harsh environments. researchgate.netcityu.edu.hkresearchgate.net While it is known to provide protection for many years, developing accurate service life estimation models is essential for infrastructure maintenance planning and life-cycle cost analysis. researchgate.netkuleuven.beresearchgate.net
Research in this area is focused on several key aspects:
Understanding Degradation Mechanisms : The long-term effectiveness of silane treatments can be diminished by several factors, including UV radiation, physical abrasion, and chemical attack from the alkaline pore solution of the concrete. odot.org Research aims to quantify the impact of each of these degradation mechanisms.
Development of Accelerated Aging Tests : To avoid the need for multi-decade-long field studies, researchers are developing laboratory-based accelerated aging protocols that can reliably simulate the effects of long-term exposure to various environmental conditions.
Probabilistic Modeling : Given the inherent variability in concrete properties, environmental conditions, and application quality, probabilistic models are being developed to predict the service life of silane-treated concrete. researchgate.netcityu.edu.hk These models take into account the uncertainties associated with various parameters to provide a more realistic estimate of performance over time. researchgate.netcityu.edu.hk
In-situ Monitoring : The use of embedded sensors to monitor the moisture content and corrosion rate of steel reinforcement in silane-treated concrete provides valuable real-world data for validating and refining service life models. sika.com
Studies have shown that silane treatments can remain effective for over 20 years, but their performance can decline over time. researchgate.netodot.org For example, one study on bridge decks found that 100% of silane applications were effective after 12 years, but this dropped to 68% by 15 years and only 16% between 17 and 20 years. odot.org The timing of the initial application is also crucial, with earlier application generally being more beneficial. researchgate.netcityu.edu.hkresearchgate.net
A significant challenge is that the protective effect of silanes can be highly variable and dependent on factors such as the quality of the concrete, the depth of silane penetration, and the specific exposure conditions. kuleuven.beodot.org This makes the development of universally applicable service life models difficult.
Development of Sustainable and Eco-Friendly Silane Applications
In line with the broader trend towards green chemistry, there is a growing focus on developing more sustainable and environmentally friendly applications of silanes, including this compound. mdpi.comsigmaaldrich.comnih.gov This research encompasses the entire life cycle of the product, from its synthesis to its end-of-life.
Key research trajectories in this area include:
Greener Synthesis Routes : Traditional silane synthesis often involves the use of chlorinated precursors and generates significant byproducts. mdpi.com Researchers are exploring alternative, "greener" synthesis methods, such as the direct reaction of silicon with alcohols, which avoids the use of chlorine and reduces waste. mdpi.com The use of bio-based alcohols as raw materials is also being investigated.
Water-Borne Formulations : The development of stable, water-borne emulsions of this compound can reduce or eliminate the need for volatile organic compounds (VOCs) as solvents, leading to a better environmental and safety profile.
Circular Economy Approaches : Research is exploring the potential for a circular economy model for silane production, where the dehydrogenative coupling of hydrosilanes with alcohols can be used to produce valuable alkoxysilanes and green hydrogen as a clean energy source. nih.gov
Life Cycle Assessment : Comprehensive life cycle assessments are needed to quantify the environmental impact of this compound and its applications, from raw material extraction to disposal or recycling. This will help to identify areas for improvement and guide the development of more sustainable products.
The use of this compound as a replacement for more hazardous substances, such as long-chain per- and poly-fluoroalkyl substances (PFAS) in water-repellent finishes, is a significant driver for this research. mdpi.com
A major challenge is to ensure that these more sustainable alternatives can match the performance and cost-effectiveness of traditional technologies. For example, while water-borne formulations are more eco-friendly, they can sometimes face challenges related to stability and penetration into certain substrates.
Elucidation of Reactive Center Selection Fundamentals in Film Formation
The formation of a durable and effective polysiloxane film from this compound on a substrate is a complex process involving a series of chemical reactions. gelest.com A fundamental understanding of how reactive centers are selected during this process is crucial for controlling the final properties of the film.
The film formation process can be broken down into two main steps:
Hydrolysis : The ethoxy groups (-OCH2CH3) on the silicon atom are the primary reactive centers for hydrolysis. In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol (B145695) as a byproduct. ncsu.eduscispace.comnih.govresearchgate.net The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of catalysts. nih.govresearchgate.net
Condensation : The newly formed silanol (B1196071) groups are also reactive centers. They can condense with other silanol groups (releasing a water molecule) or with remaining ethoxy groups (releasing an ethanol molecule) to form stable siloxane bonds (Si-O-Si). ncsu.eduscispace.comnih.gov This condensation process is what builds the cross-linked polysiloxane network that constitutes the final film.
The selection of reactive centers during these processes is not random and is governed by several fundamental principles:
Steric Hindrance : The bulky isooctyl group can sterically hinder the approach of water molecules and other silane molecules to the silicon center, which can affect the rates of hydrolysis and condensation.
Electronic Effects : The electron-donating or -withdrawing nature of the organic substituent can influence the reactivity of the silicon atom and the stability of the transition states in the hydrolysis and condensation reactions.
Catalysis : The reaction mechanism, and therefore the selection of reactive centers, can be different in acidic versus basic conditions. nih.gov In acidic media, the reaction typically proceeds through a protonated intermediate, while in basic media, it involves a nucleophilic attack on the silicon atom. nih.gov
Substrate Interaction : The chemistry of the substrate surface plays a critical role. For hydroxylated surfaces like concrete or glass, the silanol groups of the hydrolyzed this compound can form strong covalent bonds with the surface, anchoring the film to the substrate.
An ongoing research question is how to precisely control the balance between hydrolysis and condensation rates to optimize the structure and properties of the final film. ncsu.eduscispace.com For example, if condensation occurs too quickly in solution before the silane has had a chance to penetrate the substrate and bond to it, the effectiveness of the treatment may be reduced. ncsu.edu
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
